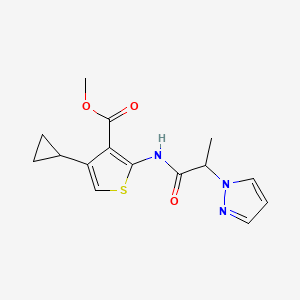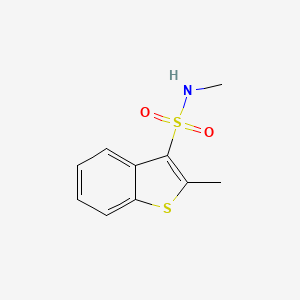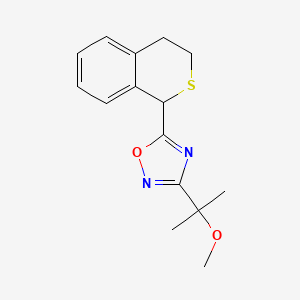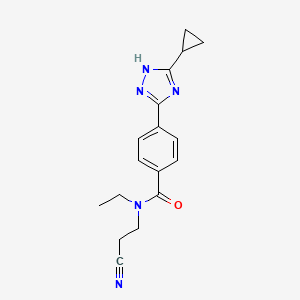
4-(2-methoxyanilino)-N-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-methoxyanilino)-N-methylpiperidine-1-carboxamide, also known as MMPC, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. MMPC belongs to the class of piperidine compounds, which are known for their diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of 4-(2-methoxyanilino)-N-methylpiperidine-1-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. This compound has also been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. Additionally, this compound has been shown to bind to the sigma-1 receptor, which is a protein involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, prevent the formation of amyloid-beta plaques in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. This compound has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-methoxyanilino)-N-methylpiperidine-1-carboxamide in lab experiments is its diverse pharmacological properties, which make it a potential candidate for the development of new drugs. Additionally, the synthesis method for this compound has been optimized to yield high purity and high yield of the compound. One limitation of using this compound in lab experiments is its limited availability and high cost. Additionally, the mechanism of action of this compound is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-methoxyanilino)-N-methylpiperidine-1-carboxamide. One direction is to further investigate its mechanism of action and its effects on different enzymes and receptors. Another direction is to study its potential use in the treatment of other diseases, such as Huntington's disease and multiple sclerosis. Additionally, future studies could focus on optimizing the synthesis method for this compound to increase its availability and reduce its cost. Overall, this compound has shown promising results in various scientific research applications and has the potential to be a valuable tool in the development of new drugs.
Synthesemethoden
The synthesis of 4-(2-methoxyanilino)-N-methylpiperidine-1-carboxamide involves the reaction of 4-chloro-N-methylpiperidine-1-carboxamide with 2-methoxyaniline in the presence of a base. The resulting product is then purified through column chromatography to obtain this compound. This synthesis method has been optimized to yield high purity and high yield of this compound.
Wissenschaftliche Forschungsanwendungen
4-(2-methoxyanilino)-N-methylpiperidine-1-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and by inhibiting the activity of enzymes that promote cancer cell growth. In Alzheimer's disease, this compound has been shown to prevent the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons, which are the cells that are lost in the disease.
Eigenschaften
IUPAC Name |
4-(2-methoxyanilino)-N-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-15-14(18)17-9-7-11(8-10-17)16-12-5-3-4-6-13(12)19-2/h3-6,11,16H,7-10H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKKKMJBRSFUFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)




![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)

![1-[(2-Chlorophenyl)methylsulfonyl]piperidin-4-ol](/img/structure/B7583587.png)
